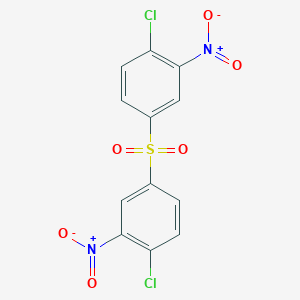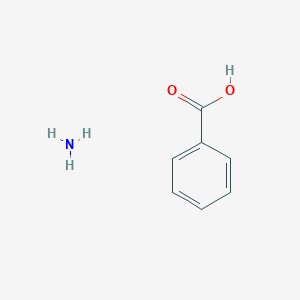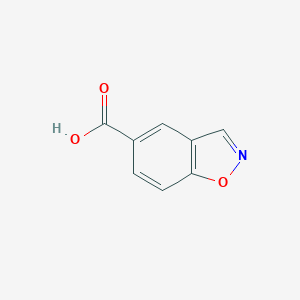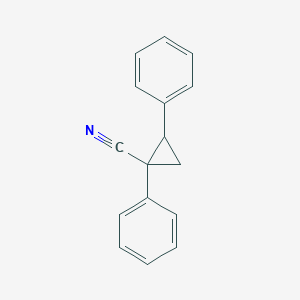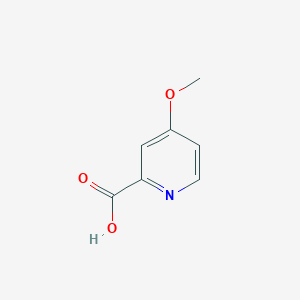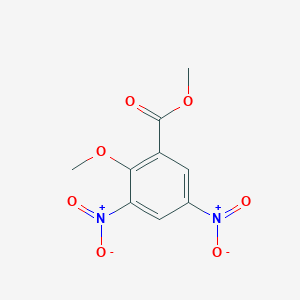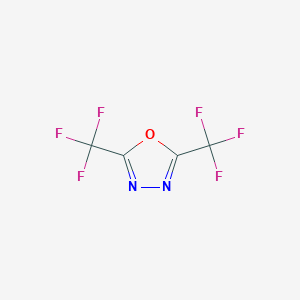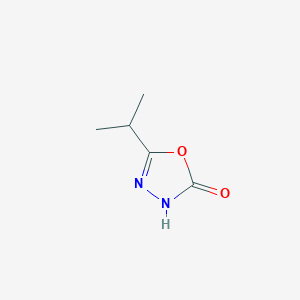
1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-" is a derivative of the oxadiazole family, which is a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of oxadiazole derivatives can be accomplished through various synthetic routes. For instance, the paper titled "3-Methyl-4H-[1,2,4]-oxadiazol-5-one: a versatile synthon for protecting monosubstituted acetamidines" demonstrates the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in synthetic sequences. The potassium salt or the neutral form is shown to be superior for different synthetic reactions, such as alkylation and Michael addition. The stability of the oxadiazole moiety to acid or base under non-aqueous conditions is highlighted, along with its resistance to common organic synthesis reagents.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and two nitrogen atoms. The paper "1,2,5-oxadiazoles substituted at ring nitrogen. part 1. synthesis and study of 2-ethyl-1,2,5-oxadiazol-3(2H)-ones." explores the synthesis of 2-alkyl-1,2,5-oxadiazol-3(2H)-ones and investigates their structure using various spectroscopic methods, including NMR and IR, which are essential tools for confirming the chemical structure of such compounds.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, the paper "Synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one. Derivatives and their ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives" describes the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their transformation into triazolidine-dione derivatives through acid hydrolysis, showcasing the chemical versatility of the oxadiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The paper "New 1,2,4- and 1,3,4-oxadiazole materials: synthesis, and mesomorphic and luminescence properties" reports on the synthesis of new oxadiazole derivatives and their liquid crystalline and luminescence properties. The study of these properties is crucial for the potential application of oxadiazole derivatives in optoelectronic devices. Additionally, the paper "Synthesis and characterization of 1,3,4-oxadiazole-containing polyethers from 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole and various aromatic diols" discusses the synthesis of polyethers containing the oxadiazole ring, highlighting their excellent mechanical properties and thermal stability, which are important for material science applications.
Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound was synthesized as part of research in organic chemistry. The synthesis of such compounds is often a key step in the development of new pharmaceuticals and materials .
- Methods of Application or Experimental Procedures : The synthesis involved the reaction of the corresponding 1-aryl-5-R-1H-1,2,3-triazole-4-carbonyl chlorides and 2-, 3-, and 4-(1H-tetrazol-5-yl)-pyridines .
- Results or Outcomes : The synthesis resulted in the production of 2-, 3-, and 4-[5-(1-Aryl-5-R-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridines .
-
Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- : This is a different compound with a molecular weight of 178.2740 . It’s not directly related to “1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-”, but it’s an example of how similar compounds can have different applications.
-
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine : These are two phenylboronic ester derivatives that have been synthesized and their single crystals grown from hexane and petroleum ether . Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering .
-
Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- : This is a different compound with a molecular weight of 178.2740 . It’s not directly related to “1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-”, but it’s an example of how similar compounds can have different applications.
-
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine : These are two phenylboronic ester derivatives that have been synthesized and their single crystals grown from hexane and petroleum ether . Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering .
Propiedades
IUPAC Name |
5-propan-2-yl-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJVMSLMIGONMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075191 |
Source


|
| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
CAS RN |
1711-88-2 |
Source


|
| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
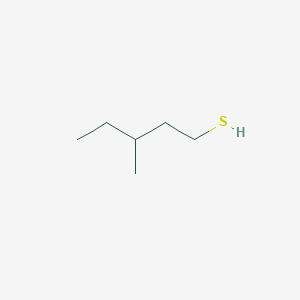

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
